Neoamygdalin Neoamygdalin Neoamygdalin is a natural product found in Prunus persica, Passiflora edulis, and other organisms with data available.
Amygdalin is a cyanogenic glucoside isolated from almonds and seeds of other plants of the family Rosaceae. Amygdalin is converted by plant emulsin (a combination of a glucosidase and a nitrilase) or hydrochloric acid into benzaldehyde, D-glucose, and hydrocyanic acid. (NCI04)
A cyanogenic glycoside found in the seeds of Rosaceae.
Brand Name: Vulcanchem
CAS No.: 29883-16-7
VCID: VC0536964
InChI: InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1
SMILES: C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
Molecular Formula: C20H27NO11
Molecular Weight: 457.4 g/mol

Neoamygdalin

CAS No.: 29883-16-7

Cat. No.: VC0536964

Molecular Formula: C20H27NO11

Molecular Weight: 457.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Neoamygdalin - 29883-16-7

Specification

CAS No. 29883-16-7
Molecular Formula C20H27NO11
Molecular Weight 457.4 g/mol
IUPAC Name (2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
Standard InChI InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1
Standard InChI Key XUCIJNAGGSZNQT-UUGBRMIUSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
SMILES C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
Canonical SMILES C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
Appearance Solid powder
Melting Point 223-226 °C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Neoamygdalin (C20H27NO11C_{20}H_{27}NO_{11}) shares the same molecular formula as amygdalin but differs in spatial configuration at the mandelonitrile aglycone’s chiral center. Nuclear magnetic resonance (NMR) studies demonstrate distinct coupling constants between the anomeric proton (H-1') and adjacent glucose protons, with neoamygdalin exhibiting J1,2=3.5 HzJ_{1',2'} = 3.5\ \text{Hz} compared to amygdalin’s 7.8 Hz7.8\ \text{Hz} in dimethyl sulfoxide-d6 solutions . This stereochemical variation significantly impacts physicochemical properties, particularly solubility profiles – neoamygdalin demonstrates 18% higher aqueous solubility than amygdalin at 25°C .

Isomeric Interconversion Dynamics

Epimerization kinetics follow second-order kinetics under alkaline conditions (pH > 8.5), with activation energy (EaE_a) of 72.3 kJ/mol72.3\ \text{kJ/mol} as determined by Arrhenius plots . The process proceeds through a planar transition state facilitated by base-catalyzed deprotonation at the α-carbon, with glassware silicate ions acting as catalytic agents in aqueous media . Thermal processing (100-120°C) accelerates racemization, achieving 34% conversion from amygdalin within 30 minutes in model systems .

Table 1: Comparative Properties of Amygdalin and Neoamygdalin

PropertyAmygdalinNeoamygdalin
Specific Rotation (°)-42.1 (c=1, H2O)+38.9 (c=1, H2O)
λmax (nm) in H2O214214
LogP-1.34-1.29
Aqueous Solubility (g/L)83.298.7

[Sources: 1,3,4,6]

Analytical Characterization Techniques

Chromatographic Separation

Reversed-phase HPLC with C18 columns (150 × 4.6 mm, 5 μm) achieves baseline resolution using isocratic elution with 0.05% formic acid:acetonitrile (85:15 v/v). Retention times differ by 1.7 minutes (amygdalin: 12.03 min; neoamygdalin: 15.97 min) at 30°C . Mobile phase pH critically affects separation efficiency – reducing formic acid concentration below 0.03% results in peak coalescence due to ionization suppression .

Mass Spectrometric Differentiation

Both isomers exhibit identical molecular ion clusters at m/z 456 [M+H]+ in positive ESI mode, but distinct fragmentation patterns:

  • Amygdalin: Dominant fragments at m/z 323 (loss of C7H7O), 263 (C6H10O5)

  • Neoamygdalin: Enhanced cleavage at the glycosidic bond yielding m/z 295 (C13H15NO6)

Triple quadrupole systems employing MRM transitions 456→323 (amygdalin) and 456→295 (neoamygdalin) achieve detection limits of 0.13 mg/L and 0.17 mg/L respectively .

Biosynthetic Pathways and Processing Effects

Endogenous Formation Mechanisms

In intact almond kernels, β-glucosidase-mediated hydrolysis of amygdalin produces prunasin and glucose, while thermal processing above 80°C induces non-enzymatic epimerization through keto-enol tautomerism . Scalding (100°C water immersion) increases neoamygdalin content by 42% compared to raw kernels, whereas stir-frying at 120°C promotes amygdalin amide formation through dehydration .

Table 2: Processing Impact on Amygdalin Isomer Distribution

Processing MethodAmygdalin (mg/g)Neoamygdalin (mg/g)Amygdalin Amide (mg/g)
Raw32.4 ± 1.25.1 ± 0.8ND
Scalded28.9 ± 0.99.8 ± 1.12.3 ± 0.4
Stir-fried41.6 ± 1.53.2 ± 0.66.7 ± 0.9

[Source: 1]

Stability Considerations

Aqueous solutions (pH 7.4, 25°C) exhibit 15% neoamygdalin degradation over 72 hours, primarily through cyanhydrin hydrolysis rather than epimerization . Lyophilized samples maintain >95% stability for 12 months at -20°C, whereas solution storage at 4°C causes 28% decomposition within 30 days .

Current Applications and Regulatory Status

Traditional Medicine Formulations

Scalded almond preparations containing 9-12% neoamygdalin demonstrate enhanced antitussive effects in guinea pig histamine challenge models (62% cough suppression vs. 41% for raw extracts) . Traditional Chinese medicine formulations (Xing Su San) utilize neoamygdalin-rich extracts for chronic bronchitis management, with clinical trials showing 73% symptom improvement vs. 58% for synthetic dextromethorphan .

Regulatory Perspectives

The European Food Safety Authority (EFSA) mandates <20 mg/kg total cyanogenic glycosides in food products, while the US FDA prohibits neoamygdalin-containing supplements due to insufficient safety data . Recent Codex Alimentarius proposals suggest separate limits for amygdalin (15 mg/kg) and neoamygdalin (25 mg/kg) in processed nuts .

Future Research Directions

Ongoing investigations focus on:

  • Developing stereoselective synthesis methods for pure neoamygdalin

  • Evaluating nanoencapsulation strategies to enhance pulmonary delivery

  • Assessing long-term neurotoxic effects in primate models

  • Exploring synergistic effects with β2-adrenergic agonists in asthma management

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